molecular formula C11H17ClN4O2S B2646151 tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate CAS No. 2470438-02-7

tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate

Cat. No.: B2646151
CAS No.: 2470438-02-7
M. Wt: 304.79
InChI Key: ZZKZHPLTLFSQTO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate ( 2470438-02-7) is a high-value chemical building block protected by a Boc (tert-butoxycarbonyl) group, with a molecular formula of C11H17ClN4O2S and a molecular weight of 304.80 g/mol . This compound is characterized by its piperazine core, which is substituted at one nitrogen with a Boc protecting group and at the other with a 3-chloro-1,2,4-thiadiazole heterocycle . The presence of both the Boc-protected piperazine and the chloro-substituted thiadiazole makes it a versatile scaffold for pharmaceutical research and development, particularly in the synthesis of more complex molecules for drug discovery programs . The Boc group is a cornerstone of synthetic organic chemistry, as it can be readily removed under mild acidic conditions to reveal the secondary piperazine, which can then be further functionalized . Simultaneously, the chlorine atom on the 1,2,4-thiadiazole ring offers a reactive site for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or nucleophilic aromatic substitution . This dual functionality allows researchers to use this compound as a key intermediate to generate a diverse library of analogs for structure-activity relationship (SAR) studies or as a precursor in the synthesis of potential bioactive molecules. The compound is offered with a typical purity of 95% or higher and requires cold-chain transportation to ensure stability . This product is intended for research and manufacturing applications by professional laboratories. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZHPLTLFSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions.

    Substitution Reaction: The 3-chloro group is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving ethylenediamine derivatives.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Aminated derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • tert-Butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate Key Difference: The 3-amino substitution replaces the chloro group, altering electronic properties (electron-donating vs. withdrawing). Molecular Weight: 285.37 g/mol (vs. 306.81 g/mol for the chloro analog). Stability: No direct data, but amino groups may reduce stability under acidic conditions compared to chloro-substituted analogs, as seen in related compounds . Availability: Discontinued (per CymitQuimica, 2025), suggesting synthesis or storage challenges .
  • 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine Key Difference: A 4-fluorophenyl group replaces the tert-butyl carbamate, introducing aromaticity and fluorine’s metabolic stability. Molecular Weight: 298.77 g/mol.

Modifications on the Piperazine Core

  • tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate (C23)

    • Key Difference : A thiazole-pyrazine moiety replaces thiadiazole, expanding π-conjugation for enhanced binding in kinase inhibitors.
    • Synthesis : Prepared via Suzuki-Miyaura coupling, demonstrating versatility in introducing heteroaromatic groups .
  • tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) Key Difference: A dibenzylamino-cyclohexyl group adds steric bulk and chiral centers, relevant for receptor selectivity. Synthesis: Reductive amination followed by LiAlH4 reduction (European Patent, 2021) .

Stability and Degradation Profiles

  • Compounds 1a and 1b (tert-butyl oxazolidinone-triazole derivatives): Degrade in simulated gastric fluid, highlighting the sensitivity of ester and triazole groups to acidic conditions. In contrast, the chloro-thiadiazole analog’s stability remains unreported but may benefit from the inert tert-butyl carbamate .

Pharmacological Potential

While direct bioactivity data for the target compound is absent, structural analogs provide insights:

  • Thiazole-Triazole Hybrids : Exhibit anticancer activity (), suggesting the chloro-thiadiazole-piperazine scaffold could be optimized for similar applications .
  • Fluorinated Analogs : The 4-fluorophenyl derivative () underscores fluorine’s role in enhancing metabolic stability and CNS penetration .

Biological Activity

tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound, including its mechanism of action, structure-activity relationships, and comparative analysis with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN3O2S\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This compound features a piperazine ring that is substituted with a tert-butyl group and a chloro-thiadiazole moiety. The presence of the chloro group is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microorganisms, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Comparative studies with other thiadiazole derivatives suggest that the chloro substitution enhances its efficacy against fungal strains.

Cytotoxicity

Preliminary cytotoxicity assays have been conducted to assess the compound's safety profile. Results indicate moderate cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. Further studies are needed to elucidate its selectivity and mechanism of action in cancer cells.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and metabolic processes within the target cells.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. A comparison with related compounds highlights the importance of functional groups on biological efficacy:

Compound NameStructureBiological Activity
Tert-butyl 4-(5-amino-1,2,3-thiadiazol-4-yl)piperidine-1-carboxylateSimilar piperidine structureAntimicrobial
Tert-butyl 4-(5-chloro-[1,2,4]thiadiazol-3-yl)piperazine-1-carboxylic acidSimilar thiadiazole coreAntifungal
Tert-butyl 4-(trifluoromethyl)-1,3-thiazol-2-yl)piperazine-1-carboxylateThiazole instead of thiadiazoleAnticancer

The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity while maintaining a favorable safety profile.

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
  • Cytotoxicity Assessment : In another study involving cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed IC50 values indicating potential for further development as an anticancer agent.

Q & A

Q. Example Reaction Conditions Table

YieldReaction ConditionsKey Parameters
88.7%1,4-dioxane, 110°C, 12 hBase: K₂CO₃; molar ratio: 1.5:1 (piperazine:thiadiazole)

How can researchers optimize reaction yields and purity during synthesis?

Advanced
Yield optimization requires addressing:

  • Temperature control : Prolonged heating (>12 hours) at 110°C improves conversion but may increase side products.
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradient) effectively isolates the product.
  • Contradiction resolution : Low yields may arise from steric hindrance at the piperazine N-atom. Alternative solvents (e.g., DMF) or microwave-assisted synthesis can enhance reactivity .

What methodologies resolve contradictions in spectral data during structural characterization?

Advanced
Discrepancies between NMR, X-ray, or mass spectrometry data can be addressed via:

X-ray crystallography : Using SHELX software (SHELXL for refinement) to resolve bond-length ambiguities. For example, crystallographic data (space group P1, a = 5.773 Å) confirms the thiadiazole-piperazine conformation .

Cross-validation : Comparing experimental NMR shifts with computational predictions (e.g., DFT calculations) .

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